(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol
Description
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a 2,4-difluorophenyl group attached to a β-amino ethanol backbone. The 2,4-difluoro substitution pattern on the aromatic ring and the stereospecific (1S) configuration likely influence its physicochemical properties and biological interactions, such as enhanced metabolic stability and target binding .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
VRMHGFAPUWXIIT-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Microbial Asymmetric Biotransformation
One of the most efficient and environmentally friendly methods to obtain optically active amino alcohols such as (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol is through microbial asymmetric biotransformation. This process exploits the stereoselective enzymatic activity of specific microorganisms to convert racemic or prochiral precursors into the desired enantiomer.
Microorganisms from genera such as Rhodosporidium, Comamonas, Lodderomyces, Staphylococcus, Micrococcus, Rhodococcus, and Neisseria have been reported to catalyze asymmetric reduction or selective utilization of amino ketone derivatives to produce optically active 2-amino-1-phenylethanol derivatives with high enantiomeric excess.
For the difluorophenyl-substituted analog, similar microbial strains can be employed to asymmetrically reduce the corresponding aminoketone precursor, 2-amino-1-(2,4-difluorophenyl)ethan-1-one, yielding the (1S)-amino alcohol.
This biotransformation method offers advantages such as mild reaction conditions, high stereoselectivity, and reduced need for complex purification steps, although some challenges remain in completely removing undesired stereoisomers by conventional methods like recrystallization or distillation.
Chemical Synthesis via Asymmetric Reduction
Chemical synthesis routes typically involve the asymmetric reduction of 2-amino-1-(2,4-difluorophenyl)ethan-1-one or related ketone intermediates using chiral catalysts or reagents.
Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral ligands can selectively reduce the ketone to the (1S)-amino alcohol.
Common chiral catalysts include derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or other phosphine-based ligands complexed with transition metals such as ruthenium, rhodium, or iridium.
Alternatively, asymmetric borohydride reductions using chiral boron reagents can achieve high enantiomeric excess.
These approaches require careful optimization of catalyst loading, temperature, solvent, and reaction time to maximize yield and stereoselectivity.
Chemical Synthesis via Chiral Pool or Resolution
Starting from chiral pool materials such as L-serine or L-phenylalanine derivatives, chemical modifications can introduce the 2,4-difluorophenyl group and transform the side chain to yield the target amino alcohol.
Resolution of racemic mixtures by diastereomeric salt formation with chiral acids or bases followed by selective crystallization is another classical approach, though less efficient than asymmetric synthesis or biotransformation.
Data Table: Key Synthetic Routes and Conditions
Research Findings and Analytical Data
The asymmetric biotransformation approach has been validated in patents and peer-reviewed literature, showing that microorganisms can selectively metabolize or reduce aminoketones to yield optically pure (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol with minimal by-products.
Analytical characterization typically includes chiral high-performance liquid chromatography (HPLC) to determine enantiomeric excess, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification.
The compound’s molecular formula is C8H9F2NO, with a molecular weight of approximately 169.16 g/mol (considering the amino alcohol form), consistent with related fluorinated phenyl amino alcohols.
Solubility and formulation data indicate that the hydrochloride salt form of the compound is often used for biological studies, with preparation protocols involving dissolving in solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80 for in vivo applications.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation under controlled conditions. Common reagents and outcomes include:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, Δ | 2-Amino-1-(2,4-difluorophenyl)ethanone | Two-electron oxidation to ketone |
| CrO₃ (Jones reagent) | Acetone, 0°C | Same as above | Acid-catalyzed oxidation |
| PCC (Pyridinium chlorochromate) | Dichloromethane, RT | Aldehyde intermediate (partial oxidation) | Mild, selective oxidation |
Key Insight : Steric hindrance from the difluorophenyl group slows oxidation kinetics compared to non-fluorinated analogs .
Reduction Reactions
The primary amine group participates in reductive alkylation or amide formation:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Reductive alkylation | Formaldehyde + NaBH₄ | N-Methyl derivative | Bioactive intermediate |
| Amide formation | Acetyl chloride | N-Acetylated product | Stability enhancement |
Stereochemical Retention : The (1S)-configuration remains intact during reductions due to the absence of chiral center involvement .
Electrophilic Aromatic Substitution (EAS)
The 2,4-difluorophenyl ring directs incoming electrophiles to specific positions:
| Electrophile | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃ (nitration) | Para to F | 2,4-Difluoro-5-nitro derivative | 62–68 |
| Br₂ (FeBr₃ catalyst) | Ortho to F | 2,4-Difluoro-3-bromo derivative | 55–60 |
Fluorine Effects :
-
Meta-directing influence of fluorine dominates over weaker ortho/para effects from the aminoethanol side chain .
Acid-Base Behavior
The compound exhibits pH-dependent solubility and reactivity:
| Property | Value/Behavior | Analytical Method |
|---|---|---|
| pKa (amine) | 9.2 ± 0.3 | Potentiometric titration |
| pKa (hydroxyl) | 13.1 ± 0.2 | UV-Vis spectroscopy |
| Isoelectric point (pI) | 8.9 | Zeta potential analysis |
Protonation Sites :
Chiral Resolution & Derivatives
The (1S)-enantiomer shows distinct reactivity in asymmetric synthesis:
| Derivative Type | Reagent | Enantiomeric Excess (%) |
|---|---|---|
| Schiff base | Salicylaldehyde | 98.5 (S) |
| Mosher ester | (R)-MTPA-Cl | >99 (S) |
Applications :
Stability Under Stress Conditions
Degradation pathways were analyzed via accelerated stability studies:
| Condition | Time (days) | Degradation Products | % Remaining |
|---|---|---|---|
| 40°C/75% RH | 30 | Oxidized ketone, dimeric species | 82.3 |
| 0.1M HCl | 7 | Hydrochloride salt | 95.1 |
| 0.1M NaOH | 7 | Ring-opened byproducts | 67.8 |
Formulation Guidance :
Scientific Research Applications
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol with analogs differing in substituent positions, halogen types, or functional groups:
*Molecular weight calculated based on formula.
Key Observations
Substituent Position and Halogen Effects: Fluorine Position: The 2,4-difluoro substitution in the target compound contrasts with 3,4-difluoro () and 2,5-difluoro () analogs. Chlorine vs. Fluorine: Chlorinated analogs (e.g., ) exhibit higher molecular weights and distinct electronic profiles, which may reduce metabolic stability compared to fluorinated derivatives .
Functional Group Impact: Amino vs. Hydroxyl: The absence of an amino group in (S)-1-(3,4-difluorophenyl)ethanol () eliminates hydrogen-bonding capacity, likely reducing solubility and target affinity compared to the target compound. Chiral Configuration: The (1S) configuration in the target compound and analogs (e.g., ) is critical for enantioselective interactions, as seen in many pharmacologically active amino alcohols .
Physicochemical Properties: Lipophilicity: Fluorine atoms enhance lipophilicity, improving membrane permeability. The 2,4-difluoro substitution in the target compound may optimize this property compared to mono-fluoro derivatives (). Solubility: Amino and hydroxyl groups contribute to aqueous solubility, whereas chlorine or larger aromatic systems (e.g., naphthyl in ) may reduce it .
Biological Activity
(1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol, commonly referred to as 2-amino-1-(2,4-difluorophenyl)ethanol, is a chemical compound with significant potential in medicinal chemistry and biological research. This compound exhibits various biological activities, making it a subject of interest in pharmacological studies.
- Molecular Formula : C8H10F2N
- Molar Mass : 173.16 g/mol
- Density : 1.305 g/cm³
- Boiling Point : 281.2 °C
- pKa : 11.49
The compound is characterized by its weak alkaline properties and solubility in water and organic solvents, which facilitates its use in various applications .
The biological activity of (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target and the pathway involved .
Anticancer Activity
Recent studies have explored the anticancer potential of (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol derivatives. For instance, modifications to the structure have resulted in compounds that inhibit tubulin assembly, which is crucial for cancer cell proliferation. In vitro tests demonstrated that these derivatives exhibited potent antiproliferative effects against HeLa and MCF-7 cell lines with GI50 values in the low micromolar range .
Antifungal Activity
Research has also indicated that this compound possesses antifungal properties. A series of derivatives were synthesized and evaluated for their efficacy against various fungal strains. The results showed promising antifungal activity with minimal cytotoxicity, suggesting that these compounds could be developed into therapeutic agents against fungal infections .
Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of modified (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol derivatives, researchers observed significant inhibition of cell growth in cancer cell lines. The lead compound demonstrated a GI50 value of approximately 0.022 µM against HeLa cells, indicating strong potential as an anticancer agent .
Study 2: Antifungal Efficacy
Another investigation assessed the antifungal activity of synthesized derivatives of (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol. The study reported effective inhibition of fungal growth with selectivity indices indicating low cytotoxicity compared to therapeutic efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Notes |
|---|---|---|---|
| Anticancer | HeLa Cells | 0.022 µM | Strong antiproliferative effect |
| Anticancer | MCF-7 Cells | 0.035 µM | High potency against breast cancer |
| Antifungal | Various Fungal Strains | Low μM range | Minimal cytotoxicity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-2-Amino-1-(2,4-difluorophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodology : Start with a chiral pool approach using (2,4-difluorophenyl)glycidol as a precursor. Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired (1S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Critical Factors : Temperature (25–50°C), hydrogen pressure (1–5 atm), and solvent polarity (e.g., methanol vs. THF) significantly impact ee. For example, polar solvents may stabilize transition states, improving stereoselectivity .
Q. How can researchers characterize the stereochemistry and hydrogen-bonding interactions in this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., O–H···N hydrogen bonds between hydroxyl and amino groups) .
- NMR : Use -NMR to analyze fluorine environments and -NMR coupling constants (e.g., vicinal ) to confirm stereochemistry .
- Validation : Compare experimental data with computational models (DFT or molecular docking) to validate hydrogen-bonding networks .
Q. What are the solubility properties of this compound in common solvents, and how do they affect reaction design?
- Data : Moderate solubility in polar solvents (e.g., ethanol, DMSO) and low solubility in nonpolar solvents (hexane). Solubility increases with temperature (tested via gravimetric analysis at 20–60°C) .
- Application : Use DMSO for biological assays (e.g., cytotoxicity studies) and ethanol for catalytic reactions to balance solubility and reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Study : Discrepancies in antifungal activity (e.g., IC values) may arise from variations in enantiomeric purity or assay conditions.
- Methodology :
- Reproduce assays : Standardize fungal strains (e.g., Candida albicans ATCC 10231) and culture media.
- Control ee : Use chiral chromatography to isolate >98% pure (1S)-enantiomer and compare with racemic mixtures .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this amino alcohol?
- Approach :
- ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Molecular Dynamics : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
- Validation : Correlate computational results with in vitro microsomal assays (e.g., human liver microsomes) .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?
- Experimental Design :
- Stress Testing : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% HO (oxidative) at 40°C for 24 hours.
- Analytical Tools : LC-MS to identify degradation products (e.g., deaminated or defluorinated derivatives) .
- Mitigation : Stabilize formulations using antioxidants (e.g., BHT) or pH buffers .
Q. What strategies optimize the catalytic asymmetric synthesis of this compound on a multigram scale?
- Process Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
